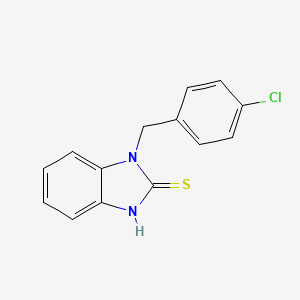

1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOVCAYEBVTXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptobenzimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction can be summarized as follows:

4-chlorobenzyl chloride+2-mercaptobenzimidazoleK2CO3,DMF,refluxthis compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.

Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of disulfide-linked benzimidazole derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Compounds derived from benzimidazole, including 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, have demonstrated potent antimicrobial properties. Research indicates that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics . For instance, studies have shown that modifications in the benzimidazole structure can enhance antibacterial efficacy against resistant strains.

-

Antiparasitic Effects :

- The compound has shown potential as an anthelmintic agent. In vitro studies reported that benzimidazole derivatives interfere with tubulin polymerization in parasites, leading to their immobilization and death. This mechanism is crucial for treating infections caused by helminths such as Trichinella spiralis and others .

-

Anticancer Properties :

- Recent investigations have highlighted the anticancer potential of this compound. It has been associated with moderate antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. The compound's ability to induce oxidative stress in cancer cells contributes to its effectiveness as a therapeutic agent .

Case Study 1: Antimicrobial Screening

In a study conducted by Yaseen et al., various derivatives of 1H-benzimidazole were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the benzimidazole scaffold significantly enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antiparasitic Efficacy

A series of newly synthesized benzimidazole derivatives were tested for their anthelmintic properties against muscle larvae of T. spiralis. The compounds exhibited varying degrees of efficacy, with some demonstrating potent activity comparable to existing antiparasitic drugs. This study underscored the importance of structural modifications in enhancing therapeutic effects .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the benzimidazole core can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in substituents at the N1 and C2 positions (Table 1):

Key Observations :

- Thiol vs.

- Substituent Position : 4-Chlorobenzyl at N1 increases lipophilicity compared to 2-chlorobenzyl (logP ~2.8 vs. ~2.5), affecting membrane permeability .

- Methoxy Substitution : The methoxy group in 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol improves aqueous solubility (predicted logS = -3.2) compared to the chloro-substituted analogue (logS = -4.1) .

Key Observations :

Key Observations :

- The thiol group in the target compound may confer antimicrobial activity via thiol-disulfide exchange with microbial proteins, a mechanism distinct from aryl-substituted analogues .

- Sulconazole, a thioether-containing analogue, shows antifungal activity by targeting lanosterol demethylase, highlighting the importance of sulfur-containing groups .

Physicochemical Properties and Stability

| Property | This compound | 1-(4-Methoxybenzyl)-analogue | 1-Benzyl-5-(4-chlorophenyl)-analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 282.76 | 278.31 | 300.81 |

| Predicted logP | 3.2 | 2.7 | 4.1 |

| Melting Point (°C) | 84–86 | Not reported | 445.2 (predicted) |

| Stability | Prone to oxidation (thiol → disulfide) | Higher thermal stability | Moderate stability |

Biological Activity

1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties. The synthesis methods, mechanisms of action, and relevant case studies will also be discussed.

- Molecular Formula : C₁₄H₁₁ClN₂S

- Molecular Weight : 274.77 g/mol

- CAS Number : 100622-93-3

- Purity : 97.0% (HPLC) .

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under reflux conditions. This method allows for the formation of the desired thiol compound efficiently .

Antimicrobial and Antifungal Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial and antifungal activities. Specifically, this compound has been investigated for its potential against various pathogens.

Case Study Findings :

- In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

- The mechanism of action is believed to involve the formation of covalent bonds with cysteine residues in proteins, leading to enzyme inhibition .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays.

Cytotoxicity Studies :

- In cytotoxicity assays involving HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cancer cell lines .

Mechanism of Action :

- The compound's anticancer effects are attributed to its ability to interfere with DNA synthesis by targeting DNA topoisomerases, which are essential for DNA replication and transcription .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group forms covalent bonds with reactive cysteine residues in enzymes, inhibiting their activity.

- DNA Interaction : The benzimidazole core interacts with nucleic acids, potentially disrupting DNA and RNA synthesis, which is critical for cell proliferation .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other benzimidazole derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine atom + thiol group | Antimicrobial, antifungal, anticancer |

| 1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol | Hydroxyl group instead of thiol | Moderate antimicrobial activity |

| 1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol | Methyl group instead of chlorine | Lower cytotoxicity compared to chlorinated variant |

This table highlights that the presence of both a chlorinated benzyl group and a thiol moiety in this compound contributes significantly to its enhanced biological activities compared to other derivatives.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, and how is reaction completion monitored?

A common method involves nucleophilic substitution using 4-chlorobenzyl chloride and a benzimidazole precursor under basic conditions. For example, refluxing with anhydrous potassium carbonate (K₂CO₃) in ethanol facilitates the reaction. Monitoring techniques include observing color changes during synthesis, though modern practices recommend thin-layer chromatography (TLC) or spectroscopic methods (e.g., NMR) for precise tracking .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm functional groups (e.g., C-S stretch at ~600–700 cm⁻¹).

- NMR (¹H/¹³C) to verify substitution patterns and aromatic proton environments.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to assess thermal stability and decomposition profiles .

Q. What biological activities have been reported for this compound, and how are these assays designed?

The compound exhibits antimicrobial activity against pathogens like S. aureus and S. typhi. Assays typically involve broth microdilution to determine minimum inhibitory concentrations (MICs), with positive controls (e.g., ciprofloxacin) and solvent controls to validate results .

Q. How is the purity of synthesized batches ensured?

Recrystallization from ethanol is a standard purification step. Purity is confirmed via melting point analysis, high-performance liquid chromatography (HPLC), or consistent spectroscopic data across multiple batches .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-3 enables precise determination of bond angles, torsion angles, and supramolecular interactions. For instance, studies on analogous benzimidazoles reveal hydrogen-bonding patterns (e.g., N–H···O/S interactions) critical for stability and packing .

Q. What catalytic mechanisms enhance the synthesis of benzimidazole derivatives, and how do reaction conditions influence yields?

Nano-SiO₂ catalysts improve benzimidazole synthesis by providing acidic sites for cyclocondensation. Mechanistic studies using NMR or kinetic isotope effects (KIEs) can elucidate whether the process follows an SNAr (nucleophilic aromatic substitution) or radical pathway. Yield optimization often requires balancing temperature, solvent polarity, and catalyst loading .

Q. How can conflicting data in synthetic protocols (e.g., solvent choice or reaction time) be reconciled?

Contradictions may arise from differences in reagent purity or solvent effects. Systematic design of experiments (DoE) with variables like solvent (DMF vs. ethanol), base (K₂CO₃ vs. NaH), and temperature can identify optimal conditions. Statistical tools like ANOVA help validate reproducibility .

Q. What computational methods predict structure-activity relationships (SARs) for antimicrobial efficacy?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity, while molecular docking simulates interactions with bacterial targets (e.g., DNA gyrase). Comparative studies with halogen-substituted analogs (e.g., Br vs. Cl) reveal steric and electronic influences on activity .

Q. How do thermal degradation pathways inform formulation stability?

TGA-DTA profiles show decomposition steps (e.g., loss of the chlorobenzyl group at ~250°C). Coupling with gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, guiding storage conditions (e.g., desiccants for moisture-sensitive batches) .

Q. What strategies address challenges in regioselective functionalization of the benzimidazole core?

Directing groups (e.g., sulfonyl or pyridyl substituents) or transition-metal catalysts (e.g., Pd/Cu) enable selective thiolation or halogenation. Competitive reaction studies with isotopic labeling (e.g., ³⁵S) track substitution sites .

Methodological Notes

- Crystallography : Use SHELX suites for refinement and ORTEP for visualization; validate hydrogen bonds via graph-set analysis .

- Antimicrobial Assays : Include negative controls and replicate experiments to mitigate false positives .

- Data Contradictions : Cross-reference synthesis protocols with multiple characterization techniques (e.g., SCXRD + NMR) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.